Lipid Mediator Profile: n-3 DPA vs. EPA
In a double-blind crossover human trial (n=10 healthy subjects), 7-day supplementation with pure n-3 DPA produced a lipid mediator profile that was entirely non-overlapping with that from EPA supplementation [1]. DPA supplementation uniquely increased plasma levels of the specialized pro-resolving mediator (SPM) resolvin D5n-3 DPA and maresin-1, as well as the DHA vicinal diol 19,20-dihydroxy-DPA [1]. EPA supplementation had no effect on any plasma DPA- or DHA-derived mediators, instead markedly elevating monohydroxy-eicosapentaenoic acids (HEPEs) including the E-series resolvin precursor 18-HEPE, effects not observed with DPA [1].
| Evidence Dimension | Lipid mediator profile overlap |
|---|---|
| Target Compound Data | Increased resolvin D5n-3 DPA and maresin-1; no effect on HEPEs or 18-HEPE |
| Comparator Or Baseline | EPA: no effect on DPA-derived mediators; markedly elevated HEPEs and 18-HEPE |
| Quantified Difference | Zero overlap in PUFA metabolites formed; qualitatively distinct profiles |
| Conditions | Human subjects, 7-day oral supplementation, LC-MS/MS lipidomic analysis |
Why This Matters
This demonstrates that n-3 DPA is not simply a metabolic intermediate but a distinct precursor to unique bioactive SPMs, justifying its procurement as a separate research tool rather than substitution with EPA.
- [1] Markworth JF, Kaur G, Miller EG, Larsen AE, Sinclair AJ, Maddipati KR, Cameron-Smith D. Divergent shifts in lipid mediator profile following supplementation with n-3 docosapentaenoic acid and eicosapentaenoic acid. FASEB J. 2016;30(11):3714-3725. doi:10.1096/fj.201600360R View Source
